molecular formula C16H18N2OS B14166801 2-(4-methylphenyl)-6-propyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one CAS No. 438219-14-8

2-(4-methylphenyl)-6-propyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B14166801
CAS No.: 438219-14-8
M. Wt: 286.4 g/mol
InChI Key: JBBIVNKSOKHUGR-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-6-propyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is fused with a phenyl and a propyl group, making it a unique molecule with interesting chemical properties.

Chemical Reactions Analysis

2-(4-methylphenyl)-6-propyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like N-bromosuccinimide. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the phenyl or propyl groups .

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-6-propyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit Bruton’s tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of B-cells . By inhibiting BTK, this compound can disrupt the signaling pathways that promote the growth of cancer cells and other disease-related processes.

Comparison with Similar Compounds

2-(4-methylphenyl)-6-propyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one can be compared to other thienopyrimidine derivatives, such as 2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines and pyrazolo[3,4-d]pyrimidine derivatives . These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications. The unique combination of a phenyl and propyl group in this compound contributes to its distinct properties and potential therapeutic benefits.

Properties

CAS No.

438219-14-8

Molecular Formula

C16H18N2OS

Molecular Weight

286.4 g/mol

IUPAC Name

2-(4-methylphenyl)-6-propyl-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C16H18N2OS/c1-3-4-12-9-13-15(19)17-14(18-16(13)20-12)11-7-5-10(2)6-8-11/h5-9,14,18H,3-4H2,1-2H3,(H,17,19)

InChI Key

JBBIVNKSOKHUGR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(S1)NC(NC2=O)C3=CC=C(C=C3)C

Origin of Product

United States

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